4-Bromo-3'-fluorobenzophenone
Overview
Description
4-Bromo-3’-fluorobenzophenone is an organic compound with the molecular formula C({13})H({8})BrFO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3’-fluorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. This method typically uses 4-bromobenzoyl chloride and 3-fluorobenzene as starting materials, with aluminum chloride (AlCl(_{3})) as a catalyst. The reaction proceeds as follows:
Reaction Setup: Mix 4-bromobenzoyl chloride and 3-fluorobenzene in a suitable solvent, such as dichloromethane.
Catalyst Addition: Add aluminum chloride slowly to the reaction mixture under an inert atmosphere.
Reaction Conditions: Maintain the reaction temperature at around 0-5°C initially, then allow it to warm to room temperature and stir for several hours.
Workup: Quench the reaction with water, extract the organic layer, and purify the product using column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-3’-fluorobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-fluorobenzophenone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH({4})).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO(_{4})).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN(_{3})) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at room temperature.
Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.
Major Products
Nucleophilic Substitution: Formation of substituted benzophenones with different functional groups replacing the bromine atom.
Reduction: Formation of 4-bromo-3’-fluorobenzhydrol.
Oxidation: Formation of 4-bromo-3’-fluorobenzoic acid.
Scientific Research Applications
4-Bromo-3’-fluorobenzophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: Utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-bromo-3’-fluorobenzophenone depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism may involve interaction with biological targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-fluorobenzophenone: Similar structure but with the fluorine atom on the para position relative to the carbonyl group.
4-Chloro-3’-fluorobenzophenone: Chlorine atom replaces bromine, affecting reactivity and physical properties.
4-Bromo-3’-chlorobenzophenone: Chlorine atom replaces fluorine, altering electronic effects and reactivity.
Uniqueness
4-Bromo-3’-fluorobenzophenone is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo
Properties
IUPAC Name |
(4-bromophenyl)-(3-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPWUNBAFWFNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625669 | |
Record name | (4-Bromophenyl)(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-68-0 | |
Record name | Methanone, (4-bromophenyl)(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl)(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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